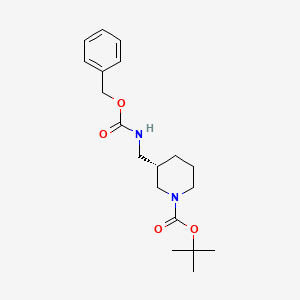

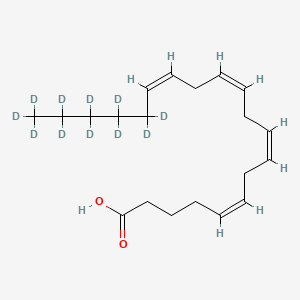

Ácido araquidónico-d11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Arachidonic Acid-d11 is a deuterated form of arachidonic acid, containing 11 deuterium atoms at specific positions. It is an omega-6 polyunsaturated fatty acid and serves as a precursor for eicosanoids, which are signaling molecules that play crucial roles in inflammation and other physiological functions . This compound is primarily used as an internal standard for the quantification of arachidonic acid by gas chromatography or liquid chromatography-mass spectrometry .

Aplicaciones Científicas De Investigación

Arachidonic Acid-d11 has a wide range of applications in scientific research, including:

Biology: Studied for its role in cell signaling and membrane fluidity.

Medicine: Investigated for its involvement in inflammatory diseases and potential therapeutic applications.

Industry: Utilized in the production of high-purity lipid standards for research and development.

Mecanismo De Acción

Target of Action

Arachidonic Acid-d11, also known as AA-d11, is an ω-6 polyunsaturated fatty acid and a precursor of eicosanoids . It is primarily targeted at the brain arachidonic acid (AA) cascade . This cascade plays a crucial role in the regulation of mood stabilizers, making it a potential target for therapeutic interventions in bipolar disorder .

Mode of Action

Arachidonic Acid-d11 interacts with its targets through a series of biochemical reactions. Chronic administration of mood stabilizers such as lithium, valproate, and carbamazepine at therapeutically relevant doses selectively target the brain AA cascade . For instance, chronic lithium and carbamazepine decrease the binding activity of activator protein-2, which in turn reduces the transcription, translation, and activity of its AA-selective calcium-dependent phospholipase A2 gene product . Valproate, on the other hand, is a non-competitive inhibitor of long-chain acyl-CoA synthetase .

Biochemical Pathways

Arachidonic Acid-d11 affects multiple interconnected pathways. Virtually all cellular arachidonic acid is esterified in membrane phospholipids . Free arachidonic acid is a transient, critical substrate for the biosynthesis of eicosanoid second messengers . The AA cascade is involved in the production of prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play diverse roles in the pro-inflammatory, anti-inflammatory, and resolving phases of injury .

Pharmacokinetics

It is known that the compound is intended for use as an internal standard for the quantification of arachidonic acid by gc- or lc- mass spectrometry . This suggests that the compound may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that allow it to be accurately measured in biological systems.

Result of Action

This suggests that the compound may have a significant impact on cellular signaling and inflammation .

Action Environment

The action of Arachidonic Acid-d11 is influenced by environmental factors. For instance, the presence of arachidonic acid in membrane phospholipids is tightly regulated through multiple interconnected pathways . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the cellular environment and the presence of other biochemicals.

Análisis Bioquímico

Biochemical Properties

Arachidonic Acid-d11 interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cyclooxygenase (COX), cytochrome P450 (CYP) enzymes, and lipid oxygenase (LOX) pathways . These interactions regulate complex biochemical reactions under physiological and pathological conditions .

Cellular Effects

Arachidonic Acid-d11 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits cardioprotective effects in diabetic myocardial ischemia .

Molecular Mechanism

Arachidonic Acid-d11 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized by COX, LOX, and P450 to generate numerous pro-inflammatory and anti-inflammatory resolving mediators .

Temporal Effects in Laboratory Settings

The effects of Arachidonic Acid-d11 change over time in laboratory settings. It has been observed that Arachidonic Acid-d11 exhibits cardioprotective effects in diabetic myocardial ischemia, suggesting a departure from its known role in promoting ferroptosis .

Dosage Effects in Animal Models

The effects of Arachidonic Acid-d11 vary with different dosages in animal models. For instance, a study demonstrated that Arachidonic Acid-d11 exhibits cardioprotective effects in diabetic models of myocardial ischemia .

Metabolic Pathways

Arachidonic Acid-d11 is involved in several metabolic pathways. It is converted into eicosanoids that promote inflammation, blood clotting, and vasoconstriction, and epoxyeicosatrienoic (EET), which have vasodilatory and anti-inflammatory effects .

Transport and Distribution

Arachidonic Acid-d11 is transported and distributed within cells and tissues. It is naturally found incorporated in phospholipids of the cell membrane, conferring it with fluidity and flexibility .

Subcellular Localization

Arachidonic Acid-d11 is localized in the cell membrane where it plays a crucial role in maintaining the fluidity and flexibility of the membrane . It is also a transient, critical substrate for the biosynthesis of eicosanoid second messengers .

Métodos De Preparación

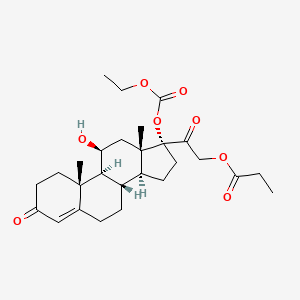

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonic Acid-d11 involves the incorporation of deuterium atoms into the arachidonic acid molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process involves the use of deuterated reagents and catalysts to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods: Industrial production of Arachidonic Acid-d11 is carried out using advanced chemical synthesis techniques. The process begins with the extraction of arachidonic acid from natural sources, followed by its conversion into the deuterated form through controlled chemical reactions. The final product is purified using chromatographic techniques to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Arachidonic Acid-d11 undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen atoms to the molecule, typically under the influence of reducing agents.

Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Enzymes like COX and LOX, along with molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed:

Prostaglandins: Involved in inflammation and other physiological processes.

Thromboxanes: Play a role in platelet aggregation and blood clotting.

Leukotrienes: Involved in immune responses and inflammation.

Comparación Con Compuestos Similares

Arachidonic Acid: The non-deuterated form, widely studied for its role in inflammation and cell signaling.

Linoleic Acid: Another omega-6 fatty acid, serving as a precursor to arachidonic acid.

Eicosapentaenoic Acid (EPA): An omega-3 fatty acid with anti-inflammatory properties.

Uniqueness: Arachidonic Acid-d11 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and differentiation from the non-deuterated form, providing valuable insights into metabolic pathways and the role of arachidonic acid in various biological processes .

Propiedades

IUPAC Name |

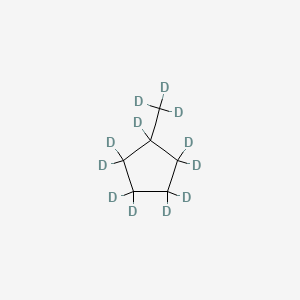

(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2,3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-MBZQHBQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)